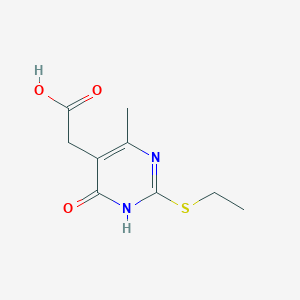

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid

Descripción

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative featuring a sulfur-containing substituent (ethylthio group) at position 2, a methyl group at position 4, and an acetic acid moiety at position 5. Its molecular formula is C₉H₁₂N₂O₃S, with a molecular weight of 228.27 g/mol. The compound’s structure combines a dihydropyrimidone core with functional groups that modulate solubility, reactivity, and biological interactions.

Propiedades

IUPAC Name |

2-(2-ethylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-3-15-9-10-5(2)6(4-7(12)13)8(14)11-9/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWHLXMGUPJZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C(C(=O)N1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ethylamine, acetic acid, and a suitable pyrimidinone derivative.

Condensation Reaction: The starting materials undergo a condensation reaction, often facilitated by a catalyst, to form the pyrimidinone core structure.

Sulfanylation: The pyrimidinone core is then subjected to sulfanylation, introducing the ethylsulfanyl group at the appropriate position.

Oxidation: Finally, the compound is oxidized to introduce the carboxylic acid group, resulting in the formation of This compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Aplicaciones Científicas De Investigación

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid: has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which (2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Key Features

The table below compares the target compound with structurally related pyrimidine derivatives, emphasizing substituent differences and their implications:

Detailed Analysis of Substituent Effects

Position 2 Substituents

- Thioethers enhance membrane permeability compared to polar groups like carboxylic acids .

- Used in Proxymetacaine synthesis as an intermediate .

- Pyridin-2-yl () : Adds aromaticity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibition .

- Dimethylamino (): Strong electron-donating group stabilizes the pyrimidine ring and may facilitate interactions with acidic biological targets .

Position 5 Substituents

- Acetic Acid (Target, ) : Enhances water solubility and ionization at physiological pH, favoring renal excretion and reducing toxicity.

- Ethyl Ester () : Increases lipophilicity for improved absorption; commonly used as prodrugs that hydrolyze to active acids in vivo .

Position 4 Substituents

- Methyl (All Compounds) : A common substituent that balances steric effects and metabolic stability. Its ubiquity suggests a favorable role in maintaining pyrimidine ring conformation .

Physicochemical and Pharmacological Implications

- Solubility : The acetic acid group in the target compound enhances aqueous solubility (compared to esters), making it suitable for formulations requiring high bioavailability. However, esters (e.g., ) are preferred for transcellular transport .

- Metabolic Stability : Thioethers (target, ) may undergo oxidation to sulfoxides, altering activity or toxicity. In contrast, methyl or pyridinyl groups () are metabolically inert .

- Drug-Likeness : The target compound’s molecular weight (228.27) and moderate logP (estimated) align with Lipinski’s rules, suggesting oral bioavailability. Heavier analogs (e.g., , MW 252.31) may face absorption challenges .

Actividad Biológica

(2-Ethylsulfanyl-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid, also known by its CAS number 860760-44-7, is a compound belonging to the pyrimidine class of organic molecules. Its unique structure includes a pyrimidine ring with various substituents that may contribute to its biological activity. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

The molecular formula of this compound is C8H10N2O3S, with a molecular weight of 214.24 g/mol. The compound features a sulfonyl group, which is often associated with various biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrimidine rings exhibit antimicrobial activity. The presence of the ethylsulfanyl group in this compound may enhance its effectiveness against bacteria and fungi. For instance, pyrimidine derivatives have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial DNA synthesis and cell wall formation.

Anticancer Activity

Research has suggested that pyrimidine derivatives can act as potential anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle regulators.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, it may inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for the metabolism of certain chemotherapeutic agents, thus enhancing their efficacy while reducing toxicity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. Results showed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., HeLa and MCF7), the compound was found to reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Interaction : By binding to active sites of specific enzymes, it can inhibit their function, leading to metabolic disruptions in target cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.